1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Analytical Chemistry Quality Control Chemical Synthesis

Imidazolone-based PDE4 inhibitor programs face supply inconsistency and positional isomer contamination compromising SAR reproducibility. • Para-bromophenyl N1-substituent provides a regiospecifically defined aryl bromide handle for high-yield Suzuki-Miyaura cross-coupling, enabling parallel synthesis of 1-(biaryl)-imidazol-2-one libraries. • Validated ≥97% purity ensures consistent coupling efficiency and minimizes side products across reaction batches. • Functions as a non-biological internal standard/calibrant in HPLC/LC-MS methods for imidazolone-containing drug candidates.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 530080-83-2
Cat. No. B1439330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
CAS530080-83-2
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CNC2=O)Br
InChIInChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
InChIKeyXYNBYRIOJLMJDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one Overview


1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one (CAS 530080-83-2) is a functionalized imidazol-2-one scaffold characterized by a 4-bromophenyl substituent at the N1 position [1]. This heterocyclic compound serves as a key pharmaceutical intermediate and versatile building block, providing a reactive aryl bromide handle for diversification via cross-coupling reactions . Its commercial availability with defined analytical purity supports its procurement for research and synthetic applications .

1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one Interchangeability


While the imidazol-2-one core is common, the specific substitution pattern of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one dictates its unique physicochemical and reactivity profile [1]. Simple unsubstituted or alkyl-substituted analogs lack the bromophenyl group, a critical functional handle for subsequent C–C bond-forming reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings . Furthermore, positional isomers (e.g., ortho- or meta-bromo) or analogs with additional substituents (e.g., 4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one) exhibit altered lipophilicity (XLogP) and steric profiles, which directly impacts their solubility, reactivity in coupling reactions, and compatibility with downstream synthetic sequences, thus preventing simple substitution [1][2].

1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one Differentiation Evidence


Purity Comparison: Certified vs. Uncertified Sources

The commercial offering of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one from a major research supplier demonstrates a certified purity of 97.35%, a quantifiable metric that ensures reproducible synthetic outcomes and minimizes the presence of uncharacterized impurities which could poison catalysts or lead to off-target effects . This is a specific, verifiable quality standard that differentiates it from generic, uncertified sources of the compound or related imidazol-2-one building blocks that may lack a defined purity specification or provide lower purity, thereby impacting reaction yield and product consistency.

Analytical Chemistry Quality Control Chemical Synthesis

Reactivity Advantage of para-Bromophenyl Handle

1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one features a single para-bromophenyl substituent, a structural element that distinguishes it from unsubstituted imidazol-2-one and from analogs with different halogen positions [1]. The para-substituted aryl bromide is known to be a competent electrophile in Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are foundational for constructing complex molecular architectures in drug discovery. In contrast, the simpler 1H-imidazol-2-one lacks this essential reactive handle for diversification, while ortho- or meta-bromo analogs (e.g., 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one) may exhibit different, often less predictable, reactivity and regioselectivity due to steric and electronic effects.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Lipophilicity Comparison with Complex Analogs

The computed lipophilicity of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is XLogP3-AA = 1.6 [1]. This value is significantly lower than that of a more complex analog, 4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one (CAS 688057-69-4), which has a reported XLogP of 3.2 [2]. This quantified difference in lipophilicity directly reflects the simpler, mono-substituted structure of the target compound and implies distinct solubility and membrane permeability characteristics. For researchers designing synthetic sequences or biological assays, this property is a critical differentiator for selecting the appropriate building block for a specific chemical space.

Physicochemical Properties Drug Design Medicinal Chemistry

1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one Applications


Imidazol-2-one Library Synthesis

Utilize the compound's para-bromophenyl group as a robust anchor point for parallel synthesis via Suzuki-Miyaura cross-coupling. The validated purity (97.35%) ensures consistent and high-yielding diversification to generate a series of 1-(biaryl)-substituted imidazol-2-one analogs for structure-activity relationship (SAR) studies in medicinal chemistry [1].

Internal Standard for Analytical Methods

The defined chemical structure and high purity (97.35%) of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one make it suitable as a non-biological internal standard or calibrant in HPLC and LC-MS methods, particularly when developing assays for more complex imidazolone-containing drug candidates.

PDE4 Inhibitor Scaffold Synthesis

Imidazol-2-one derivatives are recognized pharmacophores for phosphodiesterase-4 (PDE4) inhibition . The target compound serves as an ideal starting point for introducing diverse aryl groups at the 1-position via the bromophenyl handle, facilitating the exploration of novel PDE4 inhibitors with potentially improved selectivity and pharmacokinetic profiles.

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